N-(1-ethyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-4-propoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-3-11-25-16-6-8-17(9-7-16)26(23,24)20-15-5-10-18-14(12-15)13-19(22)21(18)4-2/h5-10,12,20H,3-4,11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIORNHMFDPRAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide typically involves the following steps:
Formation of the Indolinone Core: The indolinone core can be synthesized through the cyclization of an appropriate precursor, such as 2-aminobenzamide, under acidic conditions.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation using ethyl halides in the presence of a base.
Attachment of the Propoxy Group: The propoxy group is attached through an etherification reaction using propyl bromide and a suitable base.
Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base to form the sulfonamide moiety.
Industrial Production Methods
Industrial production of N-(1-ethyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the indolinone core.
Reduction: Reduced forms of the sulfonamide moiety.
Substitution: Substituted derivatives at the sulfonamide nitrogen.
Scientific Research Applications
Antiglaucoma Agents
One significant application of N-(1-ethyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide lies in the treatment of glaucoma. Research indicates that compounds with a sulfonamide moiety can effectively inhibit carbonic anhydrases (CAs), which are crucial in regulating intraocular pressure (IOP). These compounds can be designed to enhance patient compliance by combining multiple therapeutic actions into a single molecule, thereby minimizing the pharmacokinetic challenges associated with polypharmacy.
Case Study:
A study demonstrated that derivatives of sulfonamides, including those similar to N-(1-ethyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide, exhibited significant reductions in IOP in animal models. For instance, a compound showed a decrease in IOP of 10.75 mmHg at 60 minutes post-administration, outperforming standard treatments such as dorzolamide and timolol .
| Compound | IOP Reduction (mmHg) | Comparison to Standard |
|---|---|---|
| N-(1-ethyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide | 10.75 | More effective than dorzolamide |
| Timolol | 5.73 | Standard comparator |
| Dorzolamide | 4.75 | Standard comparator |
Cancer Therapeutics
Another promising application is in oncology, where the compound's ability to interact with specific molecular targets could be harnessed for cancer treatment. The integration of sulfonamide groups has shown potential in developing inhibitors targeting various cancer-related pathways.
Case Study:
In a recent study, compounds similar to N-(1-ethyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide were tested for their ability to inhibit tumor growth in xenograft models. The results indicated that these compounds could effectively reduce tumor size by modulating pathways involved in cell proliferation and apoptosis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-(1-ethyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide. Modifications to the sulfonamide group and the indole backbone can significantly influence biological activity.
| Modification | Effect on Activity |
|---|---|
| Addition of propoxy group | Increased solubility and bioavailability |
| Alteration of indole position | Enhanced target specificity |
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Modulate Receptors: It can interact with specific receptors, leading to changes in cellular signaling pathways.
Affect Gene Expression: It can influence gene expression by interacting with transcription factors and other regulatory proteins.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
The compound shares structural motifs with several pharmacologically active molecules:
Udenafil
- Structure : 3-(1-methyl-7-oxo-3-propyl-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide .
- Comparison: Both compounds contain the 4-propoxybenzenesulfonamide group, which is critical for solubility and target binding. Udenafil’s pyrazolo-pyrimidinone core contrasts with the 2-oxoindolin scaffold of the target compound. This difference likely alters target specificity; Udenafil is a PDE5 inhibitor used for erectile dysfunction, whereas the indolin core may confer kinase or protease inhibitory activity. The ethyl group in the target compound may enhance metabolic stability compared to Udenafil’s methylpyrrolidinylethyl side chain.
NAT-1 and NAT-2
- Structures: Thiazolidinone derivatives with nicotinamide substituents (e.g., N-[2-(4-methoxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide) .
- Comparison: The sulfonamide group in the target compound is replaced by a nicotinamide moiety in NAT-1/NAT-2. The thiazolidinone core in NAT compounds is associated with anti-inflammatory and antioxidant activity, whereas the 2-oxoindolin scaffold may target kinases or growth factor receptors.
Oxoindolin Derivatives from Jurnal Kimia Sains dan Aplikasi
- Examples: (E)-2-(1-(4-fluorobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide .
- Comparison: These compounds share the 2-oxoindolin core but feature quinolinyl acetamide substituents instead of sulfonamide linkages. The acetamide group may reduce solubility compared to the sulfonamide in the target compound. The quinoline moiety could enhance DNA intercalation or kinase inhibition, suggesting anticancer applications.
Functional and Pharmacological Comparison
A summary of key differences is provided below:
Physicochemical and Pharmacokinetic Insights
- Solubility: The sulfonamide group in the target compound improves aqueous solubility compared to NAT-1/NAT-2 (amide-based) and quinoline-containing analogs .
- Target Selectivity: The 2-oxoindolin scaffold is associated with kinase inhibition (e.g., VEGF, Aurora kinases), whereas Udenafil’s pyrazolo-pyrimidinone core is specific to PDE5 .
Biological Activity
N-(1-ethyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide is a synthetic compound that has attracted attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.
Chemical Structure and Synthesis
The compound belongs to a class of indoline derivatives, characterized by a unique indolinone core. The synthesis typically involves several steps:
- Formation of the Indolinone Core : This is achieved through cyclization reactions of an appropriate precursor under acidic or basic conditions.
- Sulfonamide Formation : The indolinone is reacted with a sulfonyl chloride derivative in the presence of a base (e.g., triethylamine).
- Etherification : The propoxy group is introduced via an etherification reaction with an alkyl halide.
The final product can be characterized by its molecular formula and its IUPAC name, N-(1-ethyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide.
The biological activity of N-(1-ethyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide can be attributed to its interaction with specific molecular targets:
- Protein Binding : The compound may bind to various receptors and enzymes, influencing cellular processes.
- Biochemical Pathways : It has been shown to affect multiple pathways, including those involved in cell proliferation and apoptosis.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anticancer Properties : Preliminary studies suggest cytotoxic effects against several human cancer cell lines, indicating potential as an anticancer agent.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
- Antimicrobial Activity : Some studies have reported efficacy against certain bacterial strains.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against human cancer cell lines | |
| Anti-inflammatory | Modulation of inflammatory pathways | |
| Antimicrobial | Efficacy against specific bacterial strains |
Table 2: Comparison with Similar Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| N-(1-ethyl-2-oxoindolin-5-yl)benzamide | Anticancer | |
| N-(1-ethyl-2-oxoindolin-5-yl)-4-isobutoxybenzenesulfonamide | Antimicrobial |
Case Study 1: Anticancer Activity
A study investigated the effects of N-(1-ethyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide on various cancer cell lines. Results indicated significant cytotoxicity, particularly against breast and lung cancer cells. The mechanism was linked to apoptosis induction through caspase activation.
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation, the compound demonstrated a reduction in pro-inflammatory cytokines. This suggests its potential utility in treating inflammatory diseases such as arthritis.
Q & A
Q. What are the key synthetic routes for N-(1-ethyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide, and what intermediates are critical to its preparation?
The synthesis typically involves multi-step reactions, including sulfonamide coupling and heterocyclic ring formation. For example, a related sulfonamide derivative was synthesized via hydrogenation of diazenyl intermediates followed by sulfonylation with p-toluenesulfonyl chloride under basic conditions (triethylamine). Key intermediates include substituted indolinones and propoxybenzenesulfonyl chlorides. Reaction optimization (e.g., solvent selection, catalyst loading) is crucial for yield improvement .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions, particularly the indolinone and propoxy groups. Infrared (IR) spectroscopy identifies functional groups like sulfonamide (S=O stretching ~1350–1150 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with ≥98% purity thresholds ensures compound integrity, while mass spectrometry (MS) verifies molecular weight (e.g., m/z 516.66) .
Q. How is the crystal structure of sulfonamide derivatives determined, and what software is used for refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX system (e.g., SHELXL) is widely used for refining crystallographic data, especially for resolving torsional angles and hydrogen bonding. For example, sulfonamide derivatives often exhibit planar sulfonyl groups and intermolecular interactions critical for stability .
Advanced Research Questions
Q. What experimental strategies address contradictions in biological activity data across PDE isoform inhibition studies?
Discrepancies in phosphodiesterase (PDE) inhibition profiles (e.g., PDE2 vs. PDE5) may arise from assay conditions (e.g., substrate concentration, pH) or structural flexibility. Competitive binding assays with radiolabeled ligands (e.g., ³H-cGMP) and molecular docking studies can clarify isoform selectivity. For instance, the pyrazolopyrimidinone core in this compound may favor PDE2 binding via hydrophobic interactions .
Q. How can researchers optimize reaction conditions to mitigate byproduct formation during sulfonamide coupling?
Byproducts often result from incomplete coupling or sulfonyl chloride hydrolysis. Strategies include:
Q. What methodologies resolve crystallographic disorder in sulfonamide derivatives, and how does this impact structural analysis?
Crystallographic disorder, common in flexible alkoxy chains, is addressed using anisotropic displacement parameters and occupancy refinement in SHELXL. For example, the propoxy group’s conformational flexibility may require constrained refinement or split-site modeling. High-resolution data (≤1.0 Å) improves accuracy in electron density mapping .
Q. How do structural modifications to the indolinone moiety alter the compound’s pharmacokinetic properties?
Substituents at the 1-ethyl-2-oxoindolin-5-yl position influence metabolic stability. Cytochrome P450 (CYP) inhibition assays and LogP measurements (e.g., calculated density ~1.35 g/cm³) guide modifications. Introducing electron-withdrawing groups may reduce hepatic clearance, while hydrophilic groups enhance solubility .
Methodological Notes
- Data Contradiction Analysis : Cross-validate biological assays with orthogonal methods (e.g., surface plasmon resonance vs. enzyme kinetics) to confirm activity .
- Experimental Design : Use fractional factorial designs to screen reaction parameters (temperature, catalyst) efficiently .
- Safety and Compliance : Adhere to WGK 3 guidelines for handling combustible solids and avoid FDA-unapproved applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
